2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Catalog No.
S714485
CAS No.
69891-92-5
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromi...

CAS Number

69891-92-5

Product Name

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

IUPAC Name

2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1

InChI Key

XETDBHNHTOJWPZ-UHFFFAOYSA-M

SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide (CAS 69891-92-5) is a highly stable, bifunctional Wittig reagent precursor designed for the stereoselective construction of carbon-carbon double bonds. Featuring a triphenylphosphonium moiety linked to a 1,3-dioxane-protected aldehyde via a two-carbon spacer, it functions as a premium three-carbon homologating agent[1]. In procurement and process chemistry, this compound is prioritized for its ability to seamlessly introduce a masked propionaldehyde equivalent onto ketones and aldehydes. The robust nature of the six-membered 1,3-dioxane acetal ensures exceptional stability during ylide generation under strongly basic conditions, making it an indispensable building block in the total synthesis of complex natural products, active pharmaceutical ingredients (APIs), and advanced optoelectronic materials.

Generic substitution with unprotected three-carbon homologating agents, such as (3-oxopropyl)triphenylphosphonium salts, frequently fails because the free aldehyde is highly susceptible to self-condensation and polymerization under the strongly basic conditions (e.g., NaHMDS, BuLi) required for ylide generation[1]. Furthermore, substituting the six-membered 1,3-dioxane ring with a five-membered 1,3-dioxolane or an acyclic dimethyl acetal can compromise the stability of the masked aldehyde during prolonged basic exposure or aggressive workup steps, leading to premature cleavage and reduced overall yields. Attempting to use shorter-chain analogs, such as (1,3-dioxan-2-yl)methyltriphenylphosphonium bromide, fundamentally alters the homologation length from three carbons to two, necessitating a complete redesign of the synthetic route. Consequently, buyers must procure this specific 1,3-dioxane-protected ethyl derivative to ensure reproducible, high-yield C3 extensions without catastrophic side reactions.

Prevention of Self-Condensation During Ylide Generation

The 1,3-dioxane protecting group provides exceptional stability against the strong bases required to generate the phosphorane. Compared to unprotected 3-oxopropyl phosphonium salts, which rapidly undergo self-condensation, the 1,3-dioxane protected reagent allows for quantitative ylide formation without degradation [1]. This structural stability prevents the rapid polymerization seen in free-aldehyde equivalents, ensuring that the precursor is fully utilized for the targeted olefination rather than being lost to side reactions.

Evidence DimensionYlide generation stability and side-reaction prevention
Target Compound DataStable ylide formation with minimal degradation
Comparator Or BaselineUnprotected (3-oxopropyl)triphenylphosphonium bromide
Quantified DifferencePrevents the near-quantitative self-condensation typical of unprotected analogs
ConditionsStrong base (e.g., KHMDS or NaH) in THF at low temperatures

Ensures reproducible, high-yield C-C bond formation without wasting expensive precursor materials on irreversible side reactions.

High Z-Stereoselectivity in Polyunsaturated Chain Synthesis

In the synthesis of complex biological molecules, such as algal pheromones, 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide demonstrates excellent stereocontrol. When reacted with specific aldehydes under controlled conditions, it yields the target beta,gamma-unsaturated compounds with a Z/E ratio exceeding 95:5 [1]. This significantly outperforms non-stabilized or generic ylides that often yield mixed isomer ratios, requiring costly and time-consuming chromatographic separation.

Evidence DimensionZ/E stereoisomer ratio
Target Compound Data>95:5 Z/E ratio
Comparator Or BaselineStandard non-stabilized aliphatic Wittig reagents (typically ~80:20 to 90:10 Z/E)
Quantified Difference>5-15% improvement in target Z-isomer purity
ConditionsOlefination of methyl 5-oxopentanoate in THF using KHMDS at -78 °C

Drastically reduces downstream purification costs and improves the overall yield of the desired stereoisomer in API and natural product synthesis.

Enhanced Power Conversion Efficiency as a Cathode Interfacial Layer

Beyond organic synthesis, this organophosphorus derivative functions as a highly effective cathode interfacial layer (CIL) in fullerene-free polymer solar cells. Devices utilizing 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide achieved a power conversion efficiency (PCE) of 10.20%, compared to only 7.37% for bare aluminum cathodes [1]. This improvement is attributed to increased electron-collection selectivity, better energy level matching, and improved Ohmic contact between the cathode and the organic active layer.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data10.20% PCE
Comparator Or BaselineBare Aluminum (Al) cathode (7.37% PCE)
Quantified Difference38.4% relative increase in PCE
ConditionsPBDB-T:ITIC blend active layer in organic solar cells

Provides a secondary, high-value procurement justification for materials science buyers looking for stable, ionic organophosphorus CILs to boost device efficiency.

API and Natural Product Total Synthesis

Ideal for introducing a three-carbon aldehyde equivalent in the synthesis of complex polyenes, macrolactins, or pheromones where stereocontrol and functional group tolerance are critical. The robust 1,3-dioxane protection allows for high-yielding Wittig olefinations with excellent Z-stereoselectivity before subsequent deprotection steps [1].

Conjugated Polyene Construction for Advanced Materials

Employed in the stepwise vinylic extension of aromatic aldehydes to create push-pull polyenes. The stability of the acetal under basic conditions ensures that the extended carbon chain can be reliably constructed without premature degradation, facilitating the development of materials for non-linear optics[2].

Cathode Interfacial Layers in Optoelectronics

Applied as a performance-enhancing cathode interfacial layer (CIL) in fullerene-free organic photovoltaics (OPVs). Its ionic organophosphorus structure improves electron extraction and Ohmic contact, significantly boosting power conversion efficiency compared to standard metal cathodes [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69891-92-5

Dates

Last modified: 08-15-2023

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